Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
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Overview
Description
Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound that features a unique structure with potential applications in various fields of science and industry. This compound is part of the azabicyclo family, known for their stability and reactivity, making them valuable in synthetic chemistry and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the Michael reaction of methyl 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates . The reaction conditions often include the use of methanol as a solvent and triethylamine as a base.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Various substitution reactions can occur at different positions on the bicyclic structure.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as alcohols, ketones, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its stable bicyclic structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of complex organic compounds and materials with specialized properties.
Mechanism of Action
The mechanism of action of methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A similar compound used as a catalyst in oxidation reactions.
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate: A precursor in the synthesis of methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate.
Uniqueness
Methyl 3-oxo-9-azabicyclo[331]nonane-9-carboxylate is unique due to its specific bicyclic structure, which provides stability and reactivity that are advantageous in various chemical reactions
Properties
CAS No. |
93460-50-5 |
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Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-14-10(13)11-7-3-2-4-8(11)6-9(12)5-7/h7-8H,2-6H2,1H3 |
InChI Key |
HATTWYXLTGDBKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2CCCC1CC(=O)C2 |
Origin of Product |
United States |
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